9-[(furan-2-yl)methyl]-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
9-[(furan-2-yl)methyl]-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a furan ring, a naphthalene moiety, and a purine-pyrimidine fused ring system. The presence of these diverse functional groups makes it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(furan-2-yl)methyl]-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-[(furan-2-yl)methyl]-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The naphthalene moiety can be reduced to form dihydronaphthalene derivatives.
Substitution: The purine-pyrimidine core can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, 9-[(furan-2-yl)methyl]-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mechanism of Action
The mechanism of action of 9-[(furan-2-yl)methyl]-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and modulating various biological pathways. This interaction is facilitated by the unique structure of the compound, which allows it to fit into the active sites of these targets .
Comparison with Similar Compounds
Similar Compounds
- 9-(furan-2-ylmethyl)-1-methyl-3-(naphthalen-2-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 9-(furan-2-ylmethyl)-1-methyl-3-(phenylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 9-(furan-2-ylmethyl)-1-methyl-3-(benzyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 9-[(furan-2-yl)methyl]-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its combination of functional groups. The presence of both furan and naphthalene moieties, along with the purine-pyrimidine core, provides a unique set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-27-22-21(29-13-6-12-28(24(29)26-22)16-19-10-5-14-33-19)23(31)30(25(27)32)15-18-9-4-8-17-7-2-3-11-20(17)18/h2-5,7-11,14H,6,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCRJVHTULQWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCCN(C5=N2)CC6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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